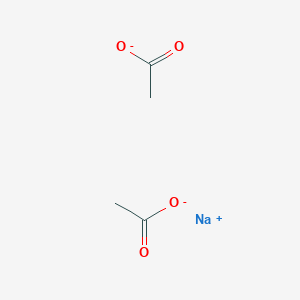
トリエトキシ-p-トリルシラン
概要
説明
エリスロスピンゴシン、別名D-エリスロ-スピンゴシンは、スフィンゴ脂質の構造と機能において重要な役割を果たす天然のスフィンゴイド塩基です。スフィンゴ脂質は細胞膜の必須成分であり、細胞シグナル伝達、増殖、アポトーシスなどのさまざまな細胞プロセスに関与しています。 エリスロスピンゴシンは、その生物学的活性に不可欠な長鎖脂肪族アミノアルコール構造によって特徴付けられます .
科学的研究の応用
Erythrosphingosine has a wide range of scientific research applications, including:
作用機序
エリスロスピンゴシンは、いくつかの分子標的および経路を通じてその効果を発揮します。
プロテインキナーゼC阻害: エリスロスピンゴシンは、細胞の成長や分化などのさまざまな細胞プロセスに関与するプロテインキナーゼCを阻害します.
プロテインホスファターゼ2A活性化: 細胞周期やアポトーシスの調節に関与するプロテインホスファターゼ2Aを活性化します.
スフィンゴシン-1-リン酸経路: エリスロスピンゴシンは、スフィンゴシン-1-リン酸に変換することができ、Gタンパク質共役受容体に結合して、細胞の生存、増殖、遊走を調節します.
準備方法
合成経路および反応条件: エリスロスピンゴシンは、いくつかの方法で合成することができます。一般的なアプローチの1つは、炭水化物やアミノ酸などのキラルな出発物質を使用して、正しい立体化学を確保することです。 たとえば、D-リボ-フィトスピンゴシンを出発物質として使用し、エリスロスピンゴシンを形成するように選択的に変換することができます . 別の方法は、環状硫酸エステル中間体を使用して目的の立体化学を達成することです .
工業生産方法: エリスロスピンゴシンの工業生産は、多くの場合、動物組織などの天然源からの抽出、または酵母を用いた発酵プロセスによって行われます。 抽出された化合物は、さまざまな用途に必要とされる高純度レベルを達成するために精製されます .
化学反応の分析
反応の種類: エリスロスピンゴシンは、次のようないくつかのタイプの化学反応を起こします。
酸化: エリスロスピンゴシンは、細胞シグナル伝達に関与する生物活性脂質であるスフィンゴシン-1-リン酸を形成するように酸化することができます.
還元: 還元反応は、エリスロスピンゴシンを、異なる生物学的活性を持つジヒドロスピンゴシンに変換することができます.
置換: エリスロスピンゴシンは、N-アシルスフィンゴシン(セラミド)などのさまざまな誘導体を形成するように置換反応を起こすことができます.
一般的な試薬および条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
主な生成物:
スフィンゴシン-1-リン酸: 酸化によって形成され、細胞シグナル伝達に関与しています.
ジヒドロスピンゴシン: 還元によって形成され、異なる生物学的機能を持っています.
セラミド: 置換によって形成され、細胞膜の重要な構成要素です.
4. 科学研究への応用
エリスロスピンゴシンは、次のような幅広い科学研究への応用があります。
類似化合物との比較
エリスロスピンゴシンは、多くの場合、スフィンガニンなどの他のスフィンゴイド塩基と比較されます。
スフィンガニン: 構造は類似していますが、エリスロスピンゴシンに存在する二重結合がありません。
フィトスピンゴシン: 追加の水酸基を含み、主に植物に含まれています。
スフィンゴシン-1-リン酸: 細胞シグナル伝達や免疫応答において重要な役割を果たす、エリスロスピンゴシンのリン酸化誘導体です.
エリスロスピンゴシンは、その特定の立体化学とプロテインキナーゼCを阻害しながらプロテインホスファターゼ2Aを活性化する能力のためにユニークであり、研究と産業の両方の用途において貴重な化合物です .
特性
IUPAC Name |
triethoxy-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADYPAQRESYCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405407 | |
| Record name | Triethoxy-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18412-57-2 | |
| Record name | Triethoxy-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(p-tolyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triethoxy(p-tolyl)silane influence the properties of the resulting silica xerogels?
A1: Triethoxy(p-tolyl)silane (MPhTEOS) plays a crucial role in determining the final properties of the hybrid silica xerogels. When co-condensed with tetraethoxysilane (TEOS), the MPhTEOS introduces organic functionality into the silica network. This organic incorporation directly impacts the material's porosity, hydrophilicity, and local order []. By varying the molar percentage of MPhTEOS during synthesis, researchers can fine-tune these properties. For example, higher concentrations of MPhTEOS might lead to increased hydrophobicity due to the presence of the p-tolyl group.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















